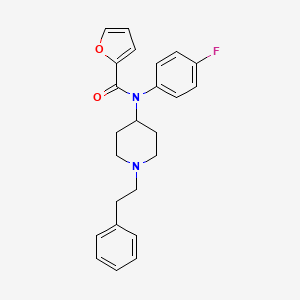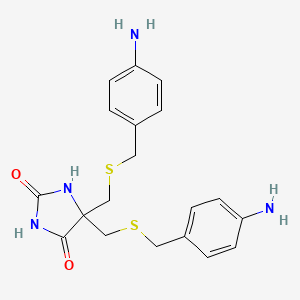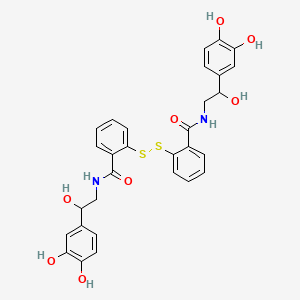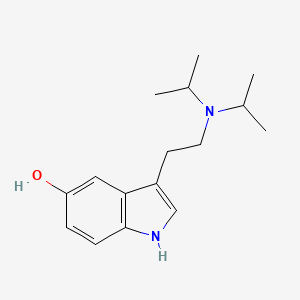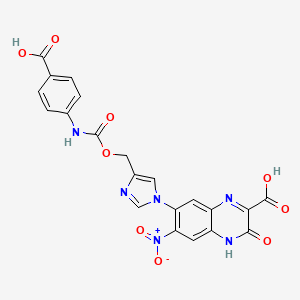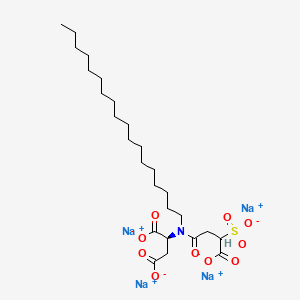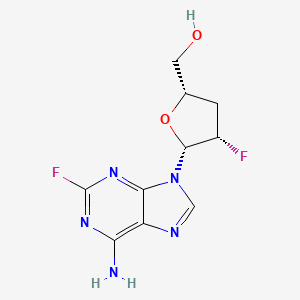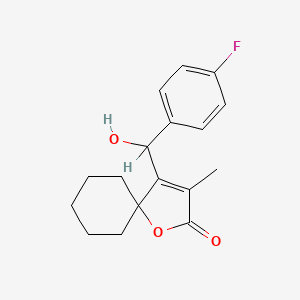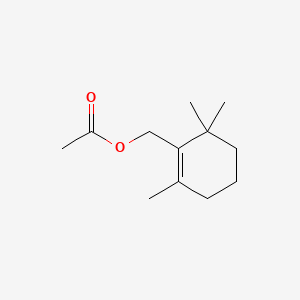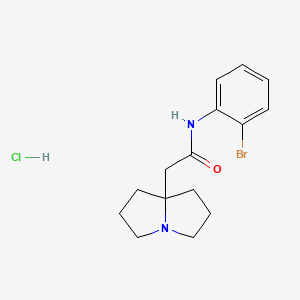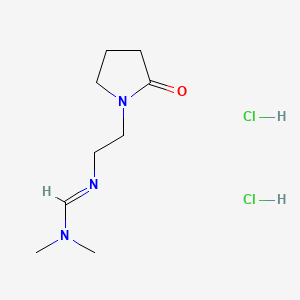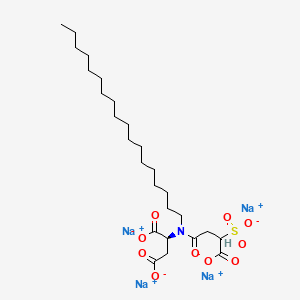
Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate is a synthetic compound known for its surfactant properties. It is commonly used in various industrial and commercial applications due to its ability to reduce surface tension and enhance the solubility of other compounds. This compound is also referred to as a derivative of aspartic acid, modified with a long hydrophobic tail and a hydrophilic head, making it an effective emulsifying agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate typically involves the reaction of aspartic acid with octadecylamine and a sulfonating agent. The process can be summarized as follows:
Aspartic Acid Activation: Aspartic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate.
Amidation: The activated aspartic acid intermediate is then reacted with octadecylamine to form N-octadecylaspartate.
Sulfonation: The N-octadecylaspartate is subsequently sulfonated using a sulfonating agent like chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group.
Neutralization: The final step involves neutralizing the sulfonated product with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, filtration, and drying to obtain the final product with high purity.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures, including analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Chemical Reactions Analysis
Types of Reactions
Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products for its ability to stabilize emulsions and enhance product performance.
Mechanism of Action
The mechanism of action of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of hydrophobic and hydrophilic phases, thereby stabilizing emulsions. Its molecular structure allows it to interact with various molecular targets, including cell membranes and proteins, enhancing their solubility and functionality.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium N-(3-carboxyl-1-sulfopropyl)-N-stearyl aspartate
- N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecyl-DL-aspartate
- N-(1,2-dicarboxyethyl)-N-octyldecyl sulfosuccinamate
Uniqueness
Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, which provides superior emulsifying and surfactant properties compared to similar compounds. Its ability to stabilize emulsions and enhance solubility makes it particularly valuable in various industrial and scientific applications.
Properties
CAS No. |
100456-55-1 |
|---|---|
Molecular Formula |
C26H43NNa4O10S |
Molecular Weight |
653.6 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate |
InChI |
InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1 |
InChI Key |
XZPMQCKVOWVETG-WZJRWHPNSA-J |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


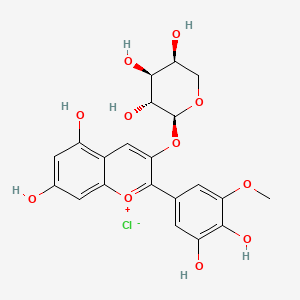
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
